molecular formula C13H16N6O4 B1683860 トリシリビン CAS No. 35943-35-2

トリシリビン

カタログ番号 B1683860
CAS番号: 35943-35-2
分子量: 320.3 g/mol
InChIキー: HOGVTUZUJGHKPL-HTVVRFAVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triciribine belongs to the class of organic compounds known as glycosylamines. These compounds consist of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether) .


Synthesis Analysis

The total synthesis of Triciribine, a tricyclic 7-deazapurine nucleoside and protein kinase B (AKT) inhibitor, has been reported. The synthesis route features a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid-catalyzed one-pot transformation. This transformation combines the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction together to give a tricyclic nucleobase motif .


Molecular Structure Analysis

Triciribine has a molecular formula of C13H16N6O4. It is also known by other names such as Tricyclic nucleoside, Pentaazacentopthylene, and API-2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Triciribine include a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid-catalyzed one-pot transformation .


Physical And Chemical Properties Analysis

Triciribine has a molecular weight of 320.30 g/mol. It is a member of the class of organic compounds known as glycosylamines .

科学的研究の応用

がん治療

トリシリビンは、抗腫瘍薬として研究されており、特にタンパク質キナーゼB(AKT)シグナル経路の阻害剤としての作用が注目されています . AKTの過剰活性化は、白血病、乳がん、卵巣がん、膵臓がんなど、多くの癌でみられます。 トリシリビンがこの経路を阻害する能力は、それをがん治療の候補として位置づけ、この目的で臨床試験が行われています .

抗ウイルス薬の合成

この化合物のユニークな構造は、抗ウイルス薬のための新規ヌクレオシドの合成において関心の対象となっています . その合成プロセスは、この分野の研究開発のために十分な量を提供できるように最適化されています .

心血管疾患管理

研究により、トリシリビンは、血漿コレステロールレベルの管理に重要な役割を果たす低密度リポタンパク質受容体(LDLR)の発現と取り込みを増強することが示されています . トリシリビンは、LDLR mRNAを安定化させることで、単独で、またはスタチンとの併用で、潜在的にコレステロール低下薬として役立つ可能性があります .

メタボリックシンドロームの介入

心血管系への有益性と関連して、トリシリビンは、脂質プロファイルを管理し、関連する疾患のリスクを軽減することで、メタボリックシンドロームの治療にも有益な可能性があります .

プロドラッグ開発

トリシリビンは、AKT阻害を強化することを目的としたプロドラッグの開発における出発物質として使用されます . この応用は、既存の薬剤の改変が効果の向上と副作用の軽減につながる可能性がある製薬業界において重要です。

遺伝子発現研究

この化合物は、特に骨髄細胞分化の文脈において、遺伝子発現に焦点を当てた研究で使用されてきました . このような研究は、疾患進行のメカニズムと標的療法の開発に関する洞察を提供することができます。

薬物併用療法

トリシリビンは、スタチンなどの他の薬物と組み合わせて使用​​される可能性があり、単剤療法よりも効果的な可能性のある併用療法の道を切り開いています .

作用機序

Target of Action

Triciribine primarily targets the Akt family of proteins , which includes Akt-1, Akt-2, and Akt-3 . These proteins are serine/threonine protein kinases that play a critical role in the regulation of cell proliferation and survival .

Mode of Action

Triciribine inhibits the phosphorylation and signaling of all three Akt family members . It does this by binding to the PH domain of Akt, blocking its recruitment to the plasma membrane, and thereby inhibiting Akt phosphorylation .

Biochemical Pathways

Triciribine’s action affects the phosphoinositide 3-kinase (PI3K) signaling pathway . By inhibiting Akt, Triciribine disrupts this pathway, leading to changes in cell proliferation and survival . Additionally, Triciribine has been found to promote ERK1/2 phosphorylation, suggesting that activation of the ERK pathway is involved in Triciribine-induced differentiation .

Pharmacokinetics

It is known that triciribine is administered over 30 minutes on days 1, 8, and 15 of a 28-day cycle .

Result of Action

Triciribine’s inhibition of Akt leads to a variety of cellular effects. For instance, it has been found to increase the stability of LDLR mRNA, leading to upregulation of cell-surface LDLR levels and induction of cellular LDL uptake . Additionally, Triciribine has been shown to increase the expression of myeloid differentiation inducers .

Action Environment

The action of Triciribine can be influenced by various environmental factors. For instance, the presence of other kinase inhibitors can affect Triciribine’s efficacy . Furthermore, the cellular environment, including the presence of growth or survival factors, can impact the recruitment of Akt to the plasma membrane and thus the effectiveness of Triciribine .

Safety and Hazards

Triciribine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

将来の方向性

Triciribine has been used in trials studying the treatment of Leukemia, Ovarian Cancer, HER2/Neu Negative, Breast Adenocarcinoma, and Stage IV Breast Cancer, among others . It has been found to increase LDLR expression and LDL uptake through stabilization of LDLR mRNA, suggesting potential utility in the therapeutic management of patients with hypercholesterolemia .

特性

IUPAC Name

(2R,3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17)/t6-,8-,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGVTUZUJGHKPL-HTVVRFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045743
Record name Tricirbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35943-35-2
Record name Triciribine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35943-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triciribine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035943352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triciribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12405
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tricirbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICIRIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2421HMY9N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triciribine
Reactant of Route 2
Triciribine
Reactant of Route 3
Triciribine
Reactant of Route 4
Triciribine
Reactant of Route 5
Triciribine
Reactant of Route 6
Triciribine

Q & A

Q1: What is the primary molecular target of triciribine?

A1: Triciribine primarily inhibits the phosphorylation, activation, and signaling of the serine/threonine protein kinase Akt (specifically Akt-1, -2, and -3). [] This inhibition leads to downstream effects on cell proliferation, survival, and drug resistance. [, , , ]

Q2: How does triciribine's inhibition of Akt affect tumor cells?

A2: Triciribine's inhibition of Akt signaling can have several anti-tumor effects, including:

  • Reduced Proliferation: It inhibits the growth of tumor cells, particularly those with overactive Akt signaling. [, , , ]
  • Increased Apoptosis: Triciribine promotes programmed cell death in tumor cells. [, ]
  • Sensitization to Chemotherapy: It enhances the efficacy of other anticancer agents, such as gemcitabine and trastuzumab. [, ]

Q3: Does triciribine impact other signaling pathways besides Akt?

A3: Yes, triciribine can also influence other signaling pathways, although these effects may be context-dependent:

  • ERK Pathway: In some studies, triciribine combined with other agents showed a reduction in ERK pathway activity. []
  • JAK/STAT Pathway: While triciribine is not a direct inhibitor of the JAK/STAT pathway, research suggests it might influence STAT5 activity in FLT3-ITD-positive AML cells. [, ]

Q4: How does triciribine affect autophagy in cells?

A4: Research indicates that triciribine can induce autophagy, a cellular process of self-degradation. While autophagy can sometimes protect cancer cells, studies using the autophagy inhibitor chloroquine showed that it enhanced triciribine-induced apoptosis. [] This suggests autophagy might serve as a defense mechanism against triciribine in some cases.

Q5: What structural modifications to triciribine have been explored, and how do they affect its activity?

A5: Several studies have investigated the SAR of triciribine, revealing key structural features necessary for its activity:

  • Hydroxyl Groups on Ribosyl Ring: Removal or modification of the hydroxyl groups on the ribosyl moiety significantly reduced or abolished the antiviral and antiproliferative activity of triciribine. This is likely due to the importance of these hydroxyl groups for intracellular phosphorylation, a critical step for triciribine's activation. [, ]
  • Intact Ribosyl Ring System: Acyclic analogs of triciribine lacking the rigid ribosyl ring system also showed a lack of activity, highlighting the importance of this structural feature for phosphorylation and biological activity. []
  • Substitutions at the 2-Position: Introducing substituents at the 2-position of triciribine, such as methyl, ethyl, phenyl, chloro, and amino groups, negatively impacted antiviral activity. Researchers believe these modifications hinder the phosphorylation of triciribine into its active metabolites. []
  • 6-N-Acyl Derivatives: While modifications at the 2-position are detrimental, studies on 6-N-acyltriciribine analogs showed that some retained activity against HIV-1. These compounds act as prodrugs, converting to triciribine and subsequently triciribine monophosphate within cells. []

Q6: What challenges are associated with triciribine's bioavailability, and what strategies have been explored to overcome them?

A6: Both triciribine and its monophosphate form suffer from low bioavailability. [] To address this, researchers are exploring prodrug strategies:

  • Amino Acid Prodrugs: The development of amino acid prodrugs of triciribine and its monophosphate significantly improved their plasma exposure in preclinical studies. [] This approach holds promise for enhancing the drug's delivery and efficacy.

Q7: Has triciribine shown efficacy in preclinical models of cancer?

A7: Yes, triciribine has demonstrated promising activity in preclinical cancer models:

  • Breast Cancer: In xenograft models of breast cancer, triciribine, especially in combination with other agents like trastuzumab, significantly inhibited tumor growth. [, , ] These findings suggest its potential as a therapeutic option for HER2-positive breast cancer.
  • Pancreatic Cancer: Studies using pancreatic cancer xenograft models indicated that triciribine could enhance the sensitivity of tumor cells to gemcitabine. [] This combination therapy presents a potential strategy for combating pancreatic cancer.
  • Other Cancer Types: Preclinical studies have also explored triciribine's efficacy in other cancers, including leukemia, multiple myeloma, lung cancer, glioblastoma, and neuroblastoma, showing promising results. [, , , , ]

Q8: What are the potential biomarkers for predicting triciribine efficacy in cancer patients?

A8: Research suggests that certain biomarkers may help identify patients who might benefit most from triciribine therapy:

  • PTEN Status: PTEN loss is associated with trastuzumab resistance in breast cancer. Combining triciribine with trastuzumab effectively inhibited tumor growth in PTEN-deficient breast cancer models. [, ] This suggests PTEN status could be a potential biomarker for selecting patients who might respond favorably to this combination therapy.
  • AKT Activation: Given that triciribine directly targets Akt, the level of Akt activation in tumors might be a predictive biomarker. Studies in xenograft models showed that triciribine significantly inhibited tumor growth in tumors with high Akt expression but not in those with low Akt levels. []
  • ZNF217 Expression: ZNF217, a transcription factor, has been linked to poor prognosis and drug resistance in several cancers. Research suggests that ZNF217 expression correlates with sensitivity to triciribine in breast cancer and osteosarcoma models. [, , ] This indicates ZNF217 could serve as a potential biomarker for triciribine treatment efficacy.
  • FKBP5 Expression: FKBP5, a protein involved in Akt regulation, may also have value as a predictive biomarker. Studies have shown that downregulation of FKBP5 is linked to resistance to gemcitabine in pancreatic cancer models, and combining gemcitabine with triciribine effectively inhibits tumor growth in these models. []

Q9: What are the current limitations and future directions for triciribine research?

A9: Despite its promise, several questions remain regarding triciribine's clinical utility:

    Q10: What are the potential side effects of triciribine observed in preclinical or clinical settings?

    A10: Triciribine has shown some side effects in preclinical and clinical studies:

    • Hepatotoxicity: In clinical trials, some patients experienced elevated liver enzymes, indicating potential liver toxicity. [] Careful monitoring of liver function is crucial during triciribine treatment.
    • Metabolic Effects: Hyperglycemia (elevated blood sugar) was also reported in some patients. [] This side effect may require monitoring and management, particularly in individuals with pre-existing diabetes or glucose intolerance.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。